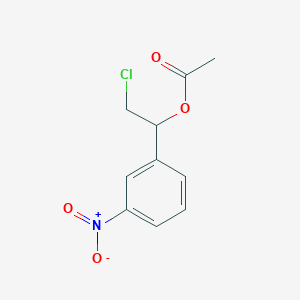

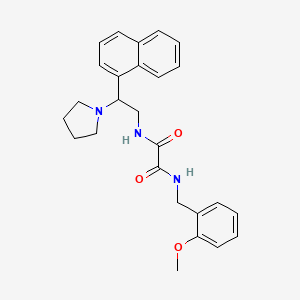

![molecular formula C18H18ClN3O2S B2363803 3-amino-N-(4-chloro-2-méthoxy-5-méthylphényl)-4,6-diméthylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-28-6](/img/structure/B2363803.png)

3-amino-N-(4-chloro-2-méthoxy-5-méthylphényl)-4,6-diméthylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O2S and its molecular weight is 375.87. The purity is usually 95%.

BenchChem offers high-quality 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protodéboronation catalytique

Contexte : Les esters boroniques pinacolyliques constituent des blocs de construction précieux en synthèse organique. Cependant, tandis que de nombreux protocoles existent pour la fonctionnalisation de la déboronation des esters boroniques alkyliques, la protodéboronation reste moins explorée.

Application : Des recherches récentes rapportent la protodéboronation catalytique des esters boroniques alkyliques 1°, 2° et 3° en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation d'alcène anti-Markovnikov formelle, une transformation auparavant inconnue. La séquence a été appliquée avec succès au (−)-Δ8-THC et au cholestérol protégés par des méthoxy. De plus, elle a joué un rôle crucial dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .

Synthèse d'amides biaryliques

Contexte : L'acide 3-chloro-4-méthylphénylboronique, un dérivé de notre composé, est impliqué dans la synthèse d'amides biaryliques.

Application : Des chercheurs ont utilisé ce composé pour préparer des amides biaryliques présentant une activité agoniste du sous-type M1 du récepteur muscarinique de l'acétylcholine. Ces amides pourraient trouver des applications dans la découverte de médicaments et la chimie médicinale .

Échafaudage de découverte de médicaments

Contexte : Les dérivés de la pyrrolidine ont été explorés comme des échafaudages polyvalents dans la découverte de médicaments.

Application : Le remplacement d'un groupe non stéréospécifique par un groupe stéréospécifique s'est avéré bénéfique pour une série de dérivés de cis-3,4-diphénylpyrrolidine. Ces composés agissent comme des agonistes inverses du récepteur orphelin apparenté à l'acide rétinoïque γ (RORγt), une variante d'épissage impliquée dans les maladies auto-immunes .

Couplage de Suzuki–Miyaura

Contexte : Le couplage croisé de Suzuki–Miyaura (SM) est une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée.

Application : Bien que notre composé ne soit pas directement impliqué, la compréhension des réactifs borés et de leur compatibilité avec le couplage SM est essentielle. Le couplage SM est un outil puissant pour la construction de molécules complexes, y compris les produits pharmaceutiques et les matériaux .

Conclusion

Le composé « 3-amino-N-(4-chloro-2-méthoxy-5-méthylphényl)-4,6-diméthylthieno[2,3-b]pyridine-2-carboxamide » présente des applications diverses dans divers domaines scientifiques. Sa structure et sa réactivité uniques en font un sujet intéressant pour la recherche et le développement en cours. Si vous souhaitez des détails supplémentaires ou explorer des applications supplémentaires, n'hésitez pas à demander ! 😊🔬🧪 .

Propriétés

IUPAC Name |

3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S/c1-8-6-12(13(24-4)7-11(8)19)22-17(23)16-15(20)14-9(2)5-10(3)21-18(14)25-16/h5-7H,20H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZSGGDVOXTVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C(=C3)C)Cl)OC)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2363722.png)

![5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2363724.png)

![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2363736.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)